molecular formula C44H82N4O2 B14487145 N,N'-1,4-Phenylenebis(N'-octadecylurea) CAS No. 65792-42-9

N,N'-1,4-Phenylenebis(N'-octadecylurea)

Cat. No.: B14487145
CAS No.: 65792-42-9
M. Wt: 699.1 g/mol
InChI Key: NHWLWKKRPKRKDC-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis(N’-octadecylurea) is a chemical compound known for its unique structure and properties It consists of a phenylenebis backbone with two octadecylurea groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis(N’-octadecylurea) typically involves the reaction of 1,4-phenylenediamine with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 1,4-phenylenediamine in an appropriate solvent such as dichloromethane.

    Step 2: Add octadecyl isocyanate to the solution while maintaining the temperature at around 0-5°C.

    Step 3: Stir the reaction mixture for several hours, gradually allowing it to reach room temperature.

    Step 4: Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N,N’-1,4-Phenylenebis(N’-octadecylurea) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis(N’-octadecylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The urea groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N,N’-1,4-Phenylenebis(N’-octadecylurea) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis(N’-octadecylurea) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,4-Phenylenebis(2-bromoacetamide): A related compound with different functional groups.

    N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another similar compound with distinct structural features.

Uniqueness

N,N’-1,4-Phenylenebis(N’-octadecylurea) is unique due to its specific combination of a phenylenebis backbone and octadecylurea groups

Properties

CAS No.

65792-42-9

Molecular Formula

C44H82N4O2

Molecular Weight

699.1 g/mol

IUPAC Name

1-octadecyl-3-[4-(octadecylcarbamoylamino)phenyl]urea

InChI

InChI=1S/C44H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34,39-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50)

InChI Key

NHWLWKKRPKRKDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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